

Technical Support Center: Resolving Co-eluting Peaks of Irinotecan and its Impurities

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Compound of Interest		
Compound Name:	2-Hydroxy Irinotecan	
Cat. No.:	B15293965	Get Quote

Welcome to the technical support center for the analysis of Irinotecan and its impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help you resolve common chromatographic challenges, particularly co-elution.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing co-elution of an impurity with the main Irinotecan peak. What are the initial steps to resolve this?

A1: Co-elution of an impurity with the main drug peak is a common issue. Here is a step-by-step approach to troubleshoot this problem:

- Confirm Peak Purity: Utilize a photodiode array (PDA) detector to assess the peak purity of the Irinotecan peak. This will help confirm if it is a single component or if multiple components are co-eluting.
- Method Modification: If co-elution is confirmed, systematic modification of the chromatographic method is necessary. The primary parameters to adjust are the mobile phase composition and the column chemistry.
- Forced Degradation Studies: Performing forced degradation studies (acidic, basic, oxidative, thermal, and photolytic) can help to intentionally generate impurities and confirm their

Troubleshooting & Optimization





retention times relative to the main peak, aiding in the development of a stability-indicating method.[1][2][3][4]

Q2: Impurity-B is co-eluting with my Irinotecan peak. How can I separate them?

A2: The co-elution of Impurity-B with Irinotecan has been a noted challenge. A successful approach to resolve this involves optimizing the mobile phase. Specifically, modifying the organic solvent composition in the mobile phase can enhance selectivity. For instance, a mobile phase containing a mixture of acetonitrile and methanol in the organic portion (solvent B) has been shown to resolve Impurity-B from Irinotecan.[1]

Q3: My chromatogram shows poor resolution between Impurity-A and Impurity-G, and also between Impurity-C and Impurity-A. What adjustments can I make?

A3: Achieving adequate resolution between these closely eluting impurities requires careful optimization of both the mobile phase pH and the organic solvent composition.

- For Impurity-A and Impurity-G: Modifying the organic component of the mobile phase is a key step. Replacing a portion of the acetonitrile with methanol in solvent B can improve the resolution between this pair.[1]
- For Impurity-C and Impurity-A: The pH of the aqueous portion of the mobile phase (solvent A) is a critical parameter. Adjusting the pH of the buffer can significantly impact the retention and selectivity of these impurities. A buffer pH of 3.4 has been found to provide satisfactory resolution.[1] It is recommended to have a minimum resolution of 1.5 between impurity-C and impurity-A.[1]

Q4: What are some recommended column choices for the separation of Irinotecan and its impurities?

A4: The choice of stationary phase is crucial for achieving the desired separation. Several column chemistries have been successfully employed:

 C8 Columns: A Waters Acquity BEH C8 (100 × 2.1 mm, 1.7 μm) column has been shown to be effective in separating Irinotecan from its seven known impurities and degradation products.[1][2][3]



- C18 Columns: A Phenomenex Luna C18 column (250 x 4.60 mm, 5μ) is another option that
 has been used for the separation of Irinotecan and its related substance, SN-38.[5][6]
- Chiral Columns: For the separation of chiral impurities, such as Irinotecan related compound D, a Cellulose tris (3,5 dimethylphenylcarbamate) polymer column (L40) is specified in the USP monograph. An alternative is the LuxTM- Cellulose-1 (150 x 4.6 mm, 5 μm) column.[7][8]

Experimental Protocols

Below are detailed methodologies that have been successfully used for the separation of Irinotecan and its impurities.

Method 1: UPLC Method for Seven Impurities and Degradation Products[1][2][3]

- Column: Waters Acquity BEH C8 (100 × 2.1 mm, 1.7 μm)
- Mobile Phase:
 - Solvent A: 0.02M KH₂PO₄ buffer, pH adjusted to 3.4 with ortho-phosphoric acid.
 - Solvent B: Acetonitrile and Methanol (62:38 v/v).
- Gradient Elution: A gradient program should be employed to achieve optimal separation.
- Flow Rate: 0.3 mL/min
- Detection: UV at 220 nm
- Run Time: 8 minutes

Method 2: HPLC Method for Irinotecan and SN-38[6]

- Column: Phenomenex Luna C18 (250 × 4.60 mm, 5μ)
- Mobile Phase: 0.5% trichloroacetic acid: Acetonitrile: Methanol (60:20:20 v/v/v)
- Flow Rate: 1.0 mL/min
- Detection: UV at 372 nm



· Retention Times:

o SN-38: 7.30 min

• Irinotecan HCI: 8.65 min

Data Presentation

Table 1: Chromatographic Conditions for Irinotecan Impurity Profiling

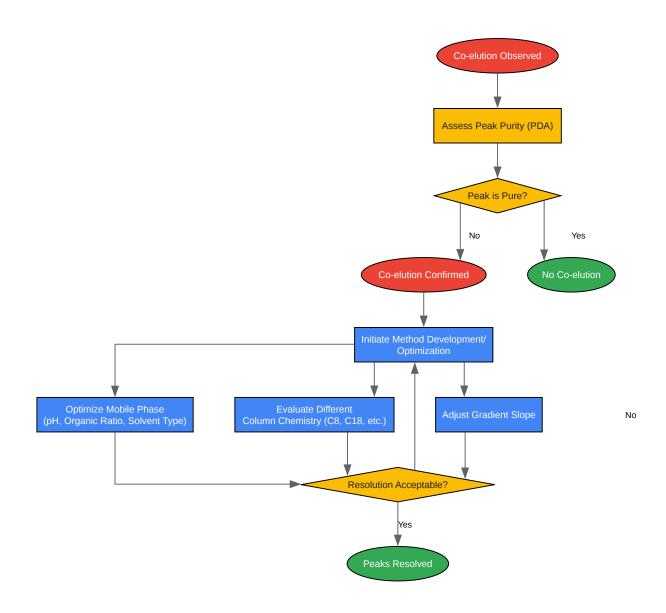
Parameter	Method 1 (UPLC)	Method 2 (HPLC)
Column	Waters Acquity BEH C8 (100 \times 2.1 mm, 1.7 μ m)	Phenomenex Luna C18 (250 × 4.60 mm, 5μ)
Mobile Phase A	0.02M KH ₂ PO ₄ buffer (pH 3.4)	0.5% Trichloroacetic Acid
Mobile Phase B	Acetonitrile:Methanol (62:38 v/v)	Acetonitrile:Methanol (1:1 v/v)
Elution Type	Gradient	Isocratic
Flow Rate	0.3 mL/min	1.0 mL/min
Detection	220 nm	372 nm

Table 2: System Suitability Requirements

Parameter	Acceptance Criteria	Reference
Resolution (Impurity-C and Impurity-A)	≥ 1.5	[1]
Resolution (Irinotecan related compound D and Irinotecan)	≥ 2.5	[7][8]
Tailing Factor (Irinotecan)	≤ 2.0	[1]
Relative Standard Deviation (RSD) for Peak Areas	< 5.0%	[1]



Visualizations Troubleshooting Workflow for Co-eluting Peaks

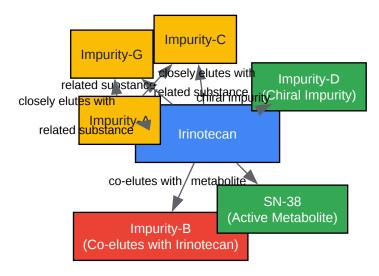


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Caption: A workflow for troubleshooting co-eluting peaks.

Relationship between Irinotecan and its Key Impurities



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Caption: Irinotecan and its key related substances.

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